n-Boc-cephalexin
CAS No.: 28180-92-9
Cat. No.: VC0116734
Molecular Formula: C₂₁H₂₅N₃O₆S
Molecular Weight: 447.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28180-92-9 |
|---|---|
| Molecular Formula | C₂₁H₂₅N₃O₆S |
| Molecular Weight | 447.5 |
| IUPAC Name | (6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |
| SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Introduction
Applications and Uses
N-Boc-cephalexin serves as an important intermediate in pharmaceutical chemistry, particularly in the development of new antibiotics and drug conjugates.
Role as a Synthetic Intermediate
The Boc-protected amine group in N-Boc-cephalexin provides a handle for further chemical modifications. This property is exploited in:
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Development of Prodrugs: Modifying cephalosporins to enhance their pharmacokinetic properties.
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Conjugation Chemistry: Attaching targeting moieties or drug delivery systems to cephalosporins .
Research Implications
Research on N-Boc-cephalexin has focused on its potential to improve antibiotic efficacy against resistant bacterial strains. By modifying its structure, researchers aim to overcome resistance mechanisms such as β-lactamase production .
Physicochemical Properties
The physicochemical properties of N-Boc-cephalexin are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| Appearance | Light yellow crystalline solid |
| Solubility | Soluble in DMSO |
| Stability | High thermal stability |
These properties make it suitable for use under various laboratory conditions without significant degradation.
Analytical Characterization
Characterization techniques used for N-Boc-cephalexin include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
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NMR Spectroscopy: Provides information about the chemical environment of hydrogen and carbon atoms within the molecule.
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IR Spectroscopy: Identifies functional groups such as Boc-protected amines through characteristic absorption bands.
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